molecular formula C22H21N3O3S B2943073 Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 896054-82-3

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No. B2943073
CAS RN: 896054-82-3
M. Wt: 407.49
InChI Key: YFSVUKMJIIRNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate, also known as PTB-B, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of pyridazine derivatives and has shown promising results in various research studies.

Scientific Research Applications

Acetylcholinesterase Inhibition

One potential application of Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate could be as an acetylcholinesterase inhibitor. Compounds with a pyridazinone structure have been studied for their ability to inhibit cholinesterase activity, which is a key target in the treatment of Alzheimer’s disease .

Cancer Treatment

Another application might be in cancer treatment. Derivatives of pyridazinone have been involved in clinical trials, such as a phase II trial for recurrent prostate cancer, indicating potential use in oncology .

Cardiovascular Diseases

Pyridazinone derivatives have shown potency as PDE-III inhibitors, which are relevant in treating cardiovascular diseases. A methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency, suggesting that modifications to the pyridazinone core can yield compounds with significant therapeutic effects .

Platelet Aggregation Inhibition

The compound could also serve as a platelet aggregation inhibitor. 6-Aryl-3(2H)-pyridazinone derivatives have been synthesized to inhibit calcium ion influx necessary for platelet activation, which is crucial in preventing thrombotic diseases .

Chemical Synthesis

The compound may also be used in chemical synthesis processes. For example, pyridine N-imine derivatives have been utilized in cycloaddition reactions to create pharmacologically active pyridazinones, indicating that Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate could be a valuable intermediate or target molecule in synthetic chemistry .

properties

IUPAC Name

ethyl 2-[[2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-28-22(27)17-6-4-5-7-19(17)23-20(26)14-29-21-13-12-18(24-25-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSVUKMJIIRNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamido)benzoate

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